molecular formula C7H7BrO2S B1334306 4-Bromo-5-ethylthiophene-2-carboxylic acid CAS No. 40477-61-0

4-Bromo-5-ethylthiophene-2-carboxylic acid

Cat. No.: B1334306
CAS No.: 40477-61-0
M. Wt: 235.1 g/mol
InChI Key: IRDAEUDNKBRCAE-UHFFFAOYSA-N
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Description

4-Bromo-5-ethylthiophene-2-carboxylic acid is an organic compound with the molecular formula C7H7BrO2S and a molecular weight of 235.10 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and an ethyl group on the thiophene ring, along with a carboxylic acid functional group, makes this compound unique and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-ethylthiophene-2-carboxylic acid typically involves the bromination of 5-ethylthiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-ethylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

4-Bromo-5-ethylthiophene-2-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethylthiophene-2-carboxylic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the bromine atom and the carboxylic acid group allows for interactions with various molecular targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-thiophenecarboxylic acid
  • 5-Ethyl-2-thiophenecarboxylic acid
  • 4-Bromo-5-methylthiophene-2-carboxylic acid

Uniqueness

4-Bromo-5-ethylthiophene-2-carboxylic acid is unique due to the combination of the bromine atom, ethyl group, and carboxylic acid functional group on the thiophene ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-bromo-5-ethylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDAEUDNKBRCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396121
Record name 4-bromo-5-ethylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40477-61-0
Record name 4-bromo-5-ethylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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